molecular formula C17H20N4OS B2692828 3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one CAS No. 2097899-66-4

3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one

Cat. No.: B2692828
CAS No.: 2097899-66-4
M. Wt: 328.43
InChI Key: WGGBWURNMOTORE-UHFFFAOYSA-N
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Description

3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one is a synthetic organic molecule characterized by a complex structure comprising multiple functional groups. It combines the elements of a phenyl ring, a methylsulfanyl group, an azetidine ring, and a pyrimidine moiety, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one involves a multi-step organic synthesis process:

  • Synthesis of the Phenyl Component: : Starting with 4-methylsulfanylbenzaldehyde as the base molecule, appropriate reactions to introduce the propanone group can be carried out.

  • Formation of the Azetidine Ring: : Using intermediates such as azetidinone derivatives, the azetidine ring is constructed and later functionalized to include the pyrimidine moiety.

  • Final Coupling: : The resulting azetidin-1-yl group is then coupled with the phenyl component through a controlled reaction, forming the final compound.

Industrial Production Methods

While specific industrial methods for mass production of this compound are not explicitly documented, scale-up processes in the pharmaceutical industry typically involve:

  • Optimization of reaction conditions to maximize yield and purity.

  • Use of flow chemistry techniques to ensure consistent production.

  • Implementation of advanced purification methods, such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

  • Reduction: : Reduction reactions may target the ketone or the aromatic rings, potentially converting the ketone to an alcohol or reducing double bonds.

  • Substitution: : Nucleophilic substitution can occur, especially involving the azetidine ring or the pyrimidine moiety.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), or potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

  • Substitution: : Conditions vary depending on the substituents, but reagents like alkyl halides or aryl halides in the presence of a base are common.

Major Products

The major products formed depend on the type of reaction and conditions, such as:

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Alcohol derivatives.

  • Substitution: : Varied substituted phenyl or azetidine derivatives.

Scientific Research Applications

Chemistry

In chemical research, this compound can be utilized as a building block for the synthesis of more complex molecules, especially in the context of exploring new reaction mechanisms or developing novel organic compounds.

Biology

Biologically, derivatives of this compound can serve as probes for studying enzyme interactions, especially those involving azetidine and pyrimidine moieties.

Medicine

Medically, compounds of similar structure are often investigated for their potential as therapeutic agents, especially in fields like oncology or neurology due to their ability to interact with specific molecular targets.

Industry

In an industrial context, this compound could be used in the development of new materials or as an intermediate in the synthesis of advanced pharmaceuticals.

Mechanism of Action

The specific mechanism by which this compound exerts its effects typically involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The azetidine ring is particularly known for its ability to interact with biological macromolecules, potentially inhibiting or modulating their activity. Pathways involving signal transduction or metabolic regulation might be affected, depending on the specific biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Methylsulfanyl)phenyl]-1-azetidine: : Lacks the pyrimidine moiety but shares a similar core structure.

  • Pyrimidinyl-azetidine derivatives: : These compounds may vary in the substitution pattern but retain the pyrimidine and azetidine rings.

  • Phenyl-azetidine ketones: : Similar structural framework but can differ in substituent positions.

Highlighting Uniqueness

The unique combination of the phenyl ring with a methylsulfanyl group, an azetidine ring, and a pyrimidine moiety sets 3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one apart, providing a distinct electronic and steric profile that can lead to specific interactions in chemical and biological contexts.

So there you have it—a deep dive into this compound. Who knew chemistry could be this intriguing?

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-23-15-5-2-13(3-6-15)4-7-17(22)21-10-14(11-21)20-16-8-9-18-12-19-16/h2-3,5-6,8-9,12,14H,4,7,10-11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGBWURNMOTORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2CC(C2)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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